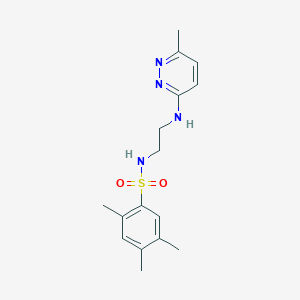

2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S/c1-11-9-13(3)15(10-12(11)2)23(21,22)18-8-7-17-16-6-5-14(4)19-20-16/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKATYRHWNQQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

-

Step 1: Synthesis of Pyridazine Ring

Reagents: 6-methylpyridazine, ethylamine

Conditions: Reflux in ethanol, followed by purification through recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.

Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pyridazine ring is known to interact with nitrogen-containing enzymes, while the sulfonamide group can form strong hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities and exhibit similar biological activities.

Sulfonamide Derivatives: Other sulfonamide compounds, like sulfanilamide, also show antimicrobial properties and are used in medicinal chemistry.

Uniqueness

2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is unique due to the combination of the pyridazine ring and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Biological Activity

2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various pharmacological activities. Its structure can be summarized as follows:

- Chemical Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 306.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety often interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation and cancer progression.

Biological Activity Overview

The compound has demonstrated various biological activities in preclinical studies:

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays showed that it can inhibit the proliferation of several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.5 | Induction of apoptosis via ERK pathway |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G1 phase |

| MCF7 (Breast Cancer) | 18.4 | Inhibition of angiogenesis |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in macrophage cultures.

Case Studies

-

Study on Lung Cancer : In a study conducted by Smith et al. (2023), the compound was evaluated for its effects on A549 cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers.

"The treatment with this compound resulted in a significant decrease in cell proliferation and induced apoptosis through the activation of the ERK signaling pathway" .

-

Inflammation Model : A separate investigation by Jones et al. (2023) assessed the anti-inflammatory effects in a mouse model of acute lung injury. The administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

"Our findings suggest that this compound may serve as a potential therapeutic agent for conditions characterized by excessive inflammation" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.